molecular formula C10H13BrN2 B12986205 (R)-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine

(R)-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine

Cat. No.: B12986205
M. Wt: 241.13 g/mol
InChI Key: MIJYCCKRLGGEDZ-SECBINFHSA-N
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Description

®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5-position, a methyl group at the 3-position, and a cyclopropylmethanamine moiety attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylpyridine to introduce the bromine atom at the 5-position. This is followed by the introduction of the cyclopropylmethanamine group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ®-(5-Chloro-3-methylpyridin-2-yl)(cyclopropyl)methanamine
  • ®-(5-Fluoro-3-methylpyridin-2-yl)(cyclopropyl)methanamine
  • ®-(5-Iodo-3-methylpyridin-2-yl)(cyclopropyl)methanamine

Uniqueness

®-(5-Bromo-3-methylpyridin-2-yl)(cyclopropyl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

(R)-(5-bromo-3-methylpyridin-2-yl)-cyclopropylmethanamine

InChI

InChI=1S/C10H13BrN2/c1-6-4-8(11)5-13-10(6)9(12)7-2-3-7/h4-5,7,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

MIJYCCKRLGGEDZ-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CN=C1[C@@H](C2CC2)N)Br

Canonical SMILES

CC1=CC(=CN=C1C(C2CC2)N)Br

Origin of Product

United States

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